3-fluoro-N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]benzamide
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Overview
Description
3-fluoro-N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]benzamide is a synthetic organic compound with the molecular formula C20H20F2N2O2. It is characterized by the presence of fluorine atoms and a benzamide group, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of 3-fluorobenzoyl chloride: This is achieved by reacting 3-fluorobenzoic acid with thionyl chloride under reflux conditions.
Amination: The 3-fluorobenzoyl chloride is then reacted with 4-amino-cyclohexylamine to form the intermediate 3-fluoro-N-(4-aminocyclohexyl)benzamide.
Final Coupling: The intermediate is then coupled with 3-fluorobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-fluoro-N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
- 4-fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
Uniqueness
3-fluoro-N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]benzamide is unique due to its specific structural features, such as the presence of cyclohexyl and benzamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H20F2N2O2 |
---|---|
Molecular Weight |
358.4g/mol |
IUPAC Name |
3-fluoro-N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20F2N2O2/c21-15-5-1-3-13(11-15)19(25)23-17-7-9-18(10-8-17)24-20(26)14-4-2-6-16(22)12-14/h1-6,11-12,17-18H,7-10H2,(H,23,25)(H,24,26) |
InChI Key |
HBMXDSHEGLODSE-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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